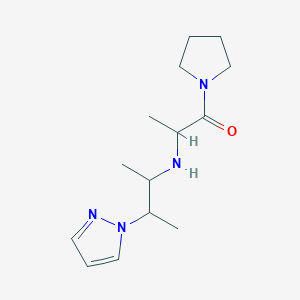
N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide, also known as TNP-470, is a potent anti-angiogenic agent that has been extensively studied for its potential use in cancer therapy. The compound was first synthesized in 1992 and has since been the subject of numerous scientific studies aimed at better understanding its mechanism of action and potential applications.
Mechanism of Action
The mechanism of action of N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide involves the inhibition of angiogenesis through the suppression of endothelial cell proliferation and migration. The compound has been shown to inhibit the expression of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF), two key regulators of angiogenesis.
Biochemical and Physiological Effects:
N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of angiogenesis and the suppression of tumor growth. The compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide is its potent anti-angiogenic activity, which makes it a promising candidate for cancer therapy. However, the compound has also been shown to have limitations, including poor solubility and stability, which may limit its use in certain applications.
Future Directions
There are several future directions for research on N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide, including the development of more stable and soluble analogs of the compound, the investigation of its potential use in combination with other anti-cancer agents, and the exploration of its potential use in other diseases characterized by abnormal angiogenesis, such as diabetic retinopathy and macular degeneration.
In conclusion, N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide is a promising anti-angiogenic agent that has been extensively studied for its potential use in cancer therapy. The compound has been shown to have potent anti-angiogenic activity and to inhibit the growth of a variety of tumor types. While there are limitations to its use, there are also several future directions for research on the compound that may lead to the development of more effective anti-cancer therapies.
Synthesis Methods
The synthesis of N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide involves the reaction of 3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanoic acid with phosgene followed by reaction with ammonia to form the corresponding carbamate. The resulting compound is then treated with acetic anhydride to yield N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide.
Scientific Research Applications
N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide has been extensively studied for its potential use in cancer therapy. The compound has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis. N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide has been shown to be effective in inhibiting the growth of a variety of tumor types, including breast, prostate, lung, and colon cancer.
properties
IUPAC Name |
N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S/c15-14(18)16-13(17)8-9-19-12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-9H2,(H3,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWHEAKTNXOFCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)SCCC(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-carbamoyl-3-(1,2,3,4-tetrahydronaphthalen-1-ylsulfanyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-2-(5-methylthiophen-2-yl)-1,3-diazaspiro[4.4]nonan-4-one](/img/structure/B7573534.png)
![3-[[4-[(1-Methylimidazol-2-yl)methyl]piperazin-1-yl]methyl]-5-phenyl-1,2,4-oxadiazole](/img/structure/B7573536.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]-1H-indole-6-carboxamide](/img/structure/B7573539.png)

![6-[2-[(4-Fluorophenyl)methyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B7573554.png)
![ethyl N-[2-(4,5,6,7-tetrahydro-1-benzofuran-4-ylcarbamoylamino)ethyl]carbamate](/img/structure/B7573558.png)
![3-Azaspiro[5.5]undecan-3-yl-(3-methylsulfonylphenyl)methanone](/img/structure/B7573568.png)

![3-hydroxy-N-[[4-[methyl(propan-2-yl)carbamoyl]phenyl]methyl]pyridine-2-carboxamide](/img/structure/B7573593.png)
![1-[2-[1-[(4-Methylquinazolin-2-yl)methyl]pyrrolidin-2-yl]pyrrolidin-1-yl]ethanone](/img/structure/B7573602.png)
![6-Ethyl-4-(1,3-thiazolidin-3-yl)thieno[2,3-d]pyrimidine](/img/structure/B7573606.png)
![2-[4-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7573620.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)-3-(1,2,3,4-tetrahydronaphthalen-2-yl)urea](/img/structure/B7573623.png)
![[1-[4-[2-(2-Methylphenyl)acetyl]piperazin-1-yl]-1-oxopropan-2-yl]urea](/img/structure/B7573632.png)